molecular formula C5H10N2O2 B13994610 1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one CAS No. 63656-08-6

1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one

Cat. No.: B13994610
CAS No.: 63656-08-6
M. Wt: 130.15 g/mol
InChI Key: FLGGILXVWWRPRD-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one is an organic compound belonging to the class of pyrimidinones This compound features a hydroxyl group, a methyl group, and a tetrahydropyrimidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of advanced catalytic systems and automated reaction setups can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl and methyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methyltetrahydropyrimidin-2(1H)-one
  • 3-Hydroxy-5-methyltetrahydropyrimidin-2(1H)-one
  • 1-Hydroxy-3-ethyltetrahydropyrimidin-2(1H)-one

Uniqueness

1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

CAS No.

63656-08-6

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

1-hydroxy-3-methyl-1,3-diazinan-2-one

InChI

InChI=1S/C5H10N2O2/c1-6-3-2-4-7(9)5(6)8/h9H,2-4H2,1H3

InChI Key

FLGGILXVWWRPRD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C1=O)O

Origin of Product

United States

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